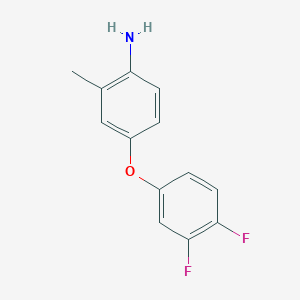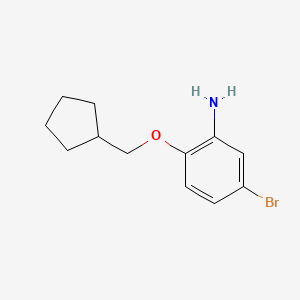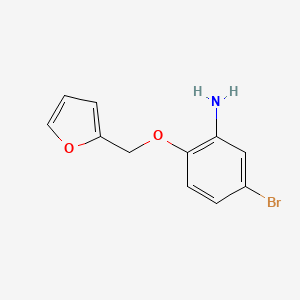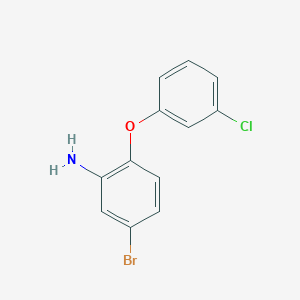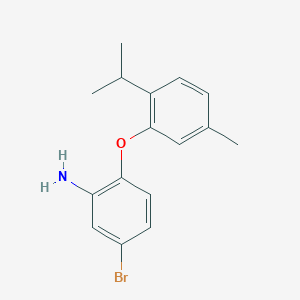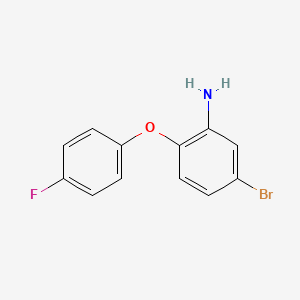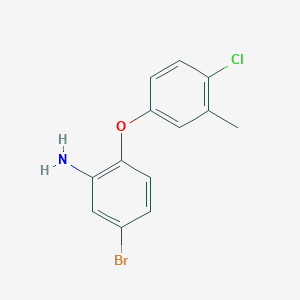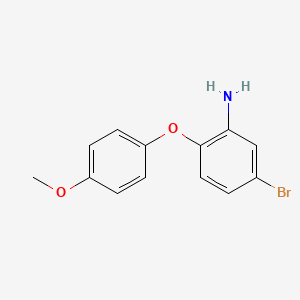![molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1](/img/structure/B1328458.png)
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is an organic compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxy group attached to an aniline core. It is primarily used in research and development within the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline typically involves the following steps:
Phenoxy Substitution: The attachment of the phenoxy group to the brominated aniline.
tert-Butylation:
These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Substitution: The aniline ring can undergo further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-tert-butylphenol: Similar structure but lacks the phenoxy group.
2,6-Dibromo-4-tert-butylaniline: Contains two bromine atoms and a tert-butyl group.
5-Bromo-2-(4-bromophenyl)pyridine: Contains a bromine atom and a pyridine ring
Uniqueness
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
5-bromo-2-(4-tert-butylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGUXOWOUMLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
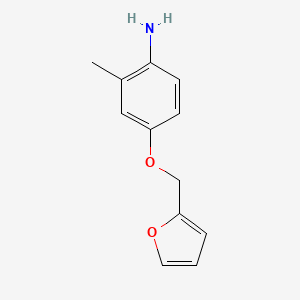
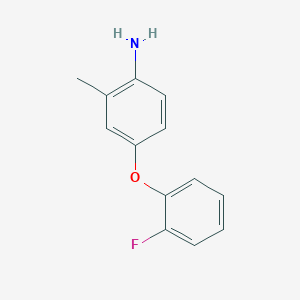
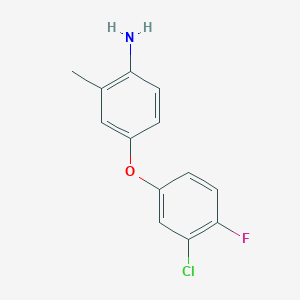
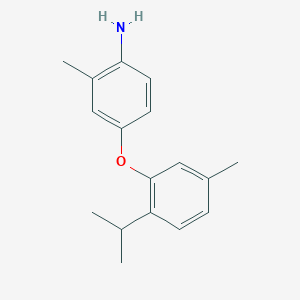
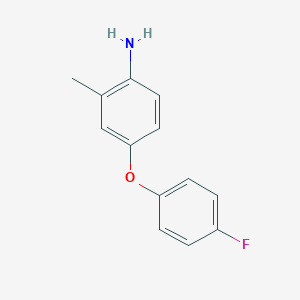
![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)
